(5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with a dimethoxybenzylidene group and a pyrrolidinyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a thiazole derivative. The reaction may proceed under basic or acidic conditions, often using a catalyst to facilitate the formation of the benzylidene linkage. Common solvents for this reaction include ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.
Reduction: Reduction reactions could target the benzylidene double bond or the thiazole ring.
Substitution: The aromatic ring and the thiazole ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under various conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. The presence of the thiazole ring and the benzylidene group suggests that it might interact with enzymes or receptors in the body.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring could facilitate binding to these targets, while the benzylidene group might enhance its activity through electronic or steric effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one
- (5Z)-5-(2,5-dimethoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
Uniqueness
Compared to similar compounds, (5Z)-5-(2,5-dimethoxybenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one may exhibit unique properties due to the presence of the pyrrolidinyl group. This group could influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-12-5-6-13(21-2)11(9-12)10-14-15(19)17-16(22-14)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJRRLSLISHTON-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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